3’-Deoxy-3’-fluoro-xylocytidine
Description
Contextualization within Nucleoside Analog Research
Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking natural nucleosides, these compounds can be incorporated into growing DNA or RNA chains, leading to chain termination, or they can inhibit essential enzymes involved in nucleic acid synthesis. The initial wave of nucleoside analog research in the mid-20th century led to the development of groundbreaking drugs for treating various cancers and viral infections. This field is broadly categorized based on the specific nucleoside they mimic (e.g., cytidine (B196190) analogs, adenosine (B11128) analogs) and the modifications made to either the sugar or the base.
Xylocytidine fits into the category of cytidine analogs, a group of compounds that have been extensively studied for their antimetabolic and antitumor activities. A key mechanism of action for many cytidine analogs is the inhibition of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation. By inhibiting DNMTs, these analogs can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, a common feature in many cancers.
Historical Overview of Xylocytidine Discovery and Early Investigations
The exploration of nucleoside analogs with altered sugar moieties dates back to the 1950s and 1960s, a period of intense research in the synthesis of potential anticancer and antiviral agents. The synthesis of arabinose-containing nucleosides, such as cytarabine (B982) (Ara-C), which has a different stereochemical configuration at the 2'-position of the sugar ring compared to cytidine, proved to be a successful strategy in cancer chemotherapy. This success spurred chemists to synthesize a variety of other sugar-modified nucleosides, including those with a xylose sugar, leading to the creation of xylocytidine.
Early investigations into xylocytidine and other xylo-configured nucleosides were primarily focused on their synthesis and their potential as cytotoxic agents. These initial studies laid the groundwork for understanding how modifications to the sugar portion of a nucleoside could impact its biological activity. While specific details of the very first synthesis of xylocytidine are not widely documented in recent literature, the general methods for nucleoside synthesis developed during this era were instrumental in its creation.
Structural Classification of Xylocytidine as a Cytidine Analog
Xylocytidine is structurally classified as a cytidine analog due to its cytosine base. The key distinction lies in its sugar component. Natural cytidine contains a ribose sugar in RNA and a deoxyribose sugar in DNA. Xylocytidine, however, contains a D-xylose sugar. In the xylose sugar of xylocytidine, the hydroxyl group at the 3'-position is in an "up" or trans position relative to the 2'-hydroxyl group, which is different from the cis arrangement in ribose. This seemingly subtle change in stereochemistry has profound implications for its biological activity.
This structural alteration affects how xylocytidine is recognized and processed by cellular enzymes. For instance, the altered sugar conformation can influence its phosphorylation by kinases and its subsequent incorporation into nucleic acids by polymerases. Furthermore, the specific orientation of the hydroxyl groups can impact its ability to interact with the active sites of enzymes like DNA methyltransferases.
Table 1: Structural Comparison of Cytidine and Xylocytidine
| Feature | Cytidine (in RNA) | Xylocytidine |
|---|---|---|
| Nitrogenous Base | Cytosine | Cytosine |
| Sugar Moiety | Ribose | Xylose |
| Stereochemistry at 3'-OH | cis to the 2'-OH | trans to the 2'-OH |
Significance of Xylocytidine in Biochemical and Molecular Research
The significance of xylocytidine in biochemical and molecular research stems from its potent and selective biological activities, which have been elucidated in more recent studies. A pivotal discovery was its role as a powerful inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for regulating the cell cycle.
Research has demonstrated that xylocytidine can selectively down-regulate the activity of specific CDKs, particularly CDK1 and CDK2. nih.gov This inhibition disrupts the normal progression of the cell cycle, leading to cell growth inhibition and, in many cancer cell lines, apoptosis (programmed cell death). nih.gov This has made xylocytidine a valuable tool for studying the cell cycle and a lead compound for the development of novel anticancer therapies.
For example, in studies on hepatocellular carcinoma (HCC), a common type of liver cancer, xylocytidine has been shown to be an effective inducer of apoptosis both in vitro and in vivo. nih.gov It exerts its effects by not only inhibiting CDKs but also by modulating the levels of various proteins involved in apoptosis, such as down-regulating anti-apoptotic proteins and elevating pro-apoptotic ones. nih.gov
While the initial hypothesis for cytidine analogs often involves the inhibition of DNA methyltransferases, the primary significance of xylocytidine in more recent research has been defined by its potent CDK inhibition. This dual potential mechanism of action makes it a particularly interesting compound for further investigation in cancer biology.
Table 2: Investigated Biological Activities of Xylocytidine
| Biological Target/Process | Observed Effect | Research Context |
|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | Potent inhibition, particularly of CDK1 and CDK2. nih.gov | Cell cycle regulation studies, cancer research. |
| Cell Growth and Proliferation | Inhibition of cell growth in various cancer cell lines. nih.gov | Anticancer drug discovery. |
| Apoptosis | Induction of programmed cell death in cancer cells. nih.gov | Cancer therapy research, particularly hepatocellular carcinoma. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-PXBUCIJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188813 | |
| Record name | Xylocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3530-56-1 | |
| Record name | 1-(β-D-Xylofuranosyl)cytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Xylocytidine
Chemo-Enzymatic Synthesis Routes for Xylocytidine and Analogs
Chemo-enzymatic synthesis offers a powerful alternative to purely chemical methods, often providing exceptional regio- and stereoselectivity under mild reaction conditions. nih.govresearchgate.net These strategies combine chemical synthesis of key precursors with enzymatic transformations to construct the final molecule.
For nucleoside analogs like xylocytidine, enzymes such as nucleoside phosphorylases (NPs) are particularly valuable. nih.gov A typical chemo-enzymatic route involves the synthesis of a xylose-1-phosphate donor. This activated sugar can then be coupled with cytosine in a reaction catalyzed by a specific pyrimidine (B1678525) nucleoside phosphorylase (Py-NP). The enzyme ensures the formation of the β-N-glycosidic bond with high fidelity, circumventing the issue of anomeric mixtures often encountered in chemical glycosylation. This approach is highly attractive for producing stereochemically pure xylocytidine and can be adapted to synthesize various analogs by using modified bases or sugar phosphates. worktribe.com
Preparation of Xylocytidine Phosphates and Related Nucleotides
The biological activity of nucleosides is often manifested through their phosphorylated forms (nucleotides). The preparation of xylocytidine mono-, di-, and triphosphates is essential for studying its role in biochemical pathways.
The synthesis of xylocytidine-5'-monophosphate is commonly achieved through the phosphorylation of a suitably protected xylocytidine derivative. The Yoshikawa procedure, which utilizes phosphoryl chloride (POCl₃) in a trialkylphosphate solvent, is a widely used method for selectively phosphorylating the 5'-hydroxyl group of unprotected or partially protected nucleosides. mdpi.com
To obtain the corresponding di- and triphosphates, the monophosphate can be further activated and coupled with inorganic phosphate (B84403) or pyrophosphate. One common method is the phosphorimidazolide approach. Xylocytidine-5'-monophosphate is reacted with imidazole (B134444) in the presence of a condensing agent to form a highly reactive phosphorimidazolide intermediate. This intermediate is then treated with inorganic pyrophosphate to yield xylocytidine-5'-triphosphate (xylo-CTP). mdpi.com Alternatively, enzymatic methods using nucleoside monophosphate (NMP) and diphosphate (B83284) (NDP) kinases can convert the monophosphate to the triphosphate, using a phosphate donor like ATP. davuniversity.org
| Starting Material | Reagents | Product |
| Xylocytidine (5'-OH free) | POCl₃, (MeO)₃PO | Xylocytidine-5'-monophosphate |
| Xylocytidine-5'-monophosphate | Imidazole, Triphenylphosphine; then Pyrophosphate | Xylocytidine-5'-triphosphate |
| Xylocytidine-5'-monophosphate | NMP Kinase, ATP | Xylocytidine-5'-diphosphate |
| Xylocytidine-5'-diphosphate | NDP Kinase, ATP | Xylocytidine-5'-triphosphate |
This table outlines common synthetic routes for xylocytidine phosphates.
Synthesis of Oligonucleotides Incorporating Xylocytidine
Incorporating modified nucleosides like xylocytidine into oligonucleotides is crucial for investigating their effects on nucleic acid structure, stability, and recognition by enzymes.
The synthesis of oligonucleotides containing a xylocytidine unit is accomplished using automated solid-phase phosphoramidite (B1245037) chemistry. wikipedia.orgatdbio.com This requires the preparation of a specific xylocytidine phosphoramidite building block.
The synthesis of this building block begins with xylocytidine. The key steps are:
Protection of the exocyclic amine: The N⁴-amino group of the cytosine base is protected, typically with a benzoyl (Bz) or acetyl (Ac) group, to prevent side reactions during oligonucleotide synthesis.
5'-Hydroxyl protection: The 5'-hydroxyl group of the xylose sugar is protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. This group is removed at the beginning of each coupling cycle in the automated synthesizer.
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final 3'-phosphoramidite monomer.
Once prepared, the xylocytidine phosphoramidite can be used in a standard automated DNA synthesizer. sigmaaldrich.com The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle: detritylation (removal of the 5'-DMT group), coupling (addition of the next phosphoramidite), capping (blocking of unreacted 5'-hydroxyls), and oxidation (conversion of the phosphite (B83602) triester linkage to a stable phosphate triester). atdbio.com After the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final xylocytidine-modified oligodeoxynucleotide. researchgate.net
Development of 2',5'-Linked Xylonucleic Acids (XNA)
The exploration of xylonucleic acids (XNA), which feature D-xylose as the sugar component (a C3'-epimer of ribose), has led to significant insights into the structural and functional possibilities of nucleic acid analogs. oup.comnih.gov A key area of this research has been the synthesis and characterization of 2',5'-linked XNA, which deviates from the natural 3',5'-phosphodiester linkages found in DNA and RNA. mcgill.caglenresearch.com The unique 2',5'-linkage, combined with the xylose sugar, imparts distinct hybridization properties and structural conformations. oup.commcgill.ca
The synthesis of 2',5'-linked xylonucleosides, including xylocytidine, for incorporation into oligonucleotides is achieved through solid-phase synthesis methodologies. mcgill.ca The process involves the preparation of the four standard XyloNA phosphoramidite building blocks, which can then be assembled into XNA oligonucleotides. oup.comnih.gov
Research into 2',5'-linked XNA has revealed that these oligomers exhibit weak binding affinity for complementary single-stranded DNA and RNA. mcgill.ca This characteristic suggests a high degree of structural discrimination, preventing effective hybridization with natural nucleic acids. oup.comnih.gov Consequently, 2',5'-XNA is considered an orthogonal system, capable of self-pairing to form a duplex but not cross-pairing with DNA or RNA. oup.comnih.gov This autonomous self-pairing property is a key feature, distinguishing it from the natural genetic polymers. oup.com
Structural studies, including circular dichroism (CD), indicate that 2',5'-XNA adopts a structure with similarities to the extended C2'-endo conformation of DNA. mcgill.ca More detailed investigations using NMR spectroscopy have shown that fully modified XNA duplexes adopt a slightly right-handed helical geometry that is more extended than standard A-form or B-form helices. oup.comnih.gov
Further derivatization has led to the synthesis of analogs such as C3'-fluorinated 2',5'-XNA (2',5'-FXNA). mcgill.ca The introduction of fluorine at the C3' position was investigated to understand its effect on sugar conformation and binding properties. mcgill.ca Like its non-fluorinated counterpart, 2',5'-FXNA also demonstrates weak binding to DNA and RNA complements and does not activate RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid. mcgill.ca
The thermal stability of XNA duplexes has been a key focus of investigation. The melting temperature (Tm) provides a measure of the stability of the duplex. Studies on self-complementary XNA oligonucleotides have demonstrated their ability to form stable duplexes.
Table 1: Thermal Stability (Tm) of XyloNA and Natural Nucleic Acid Duplexes
| Oligonucleotide Sequence & Type | Duplex Type | Tm (°C) |
|---|---|---|
| 5'-CGC-GAA-TTC-GCG-3' (ON-1, XyloNA) | XyloNA/XyloNA | 67 |
| 5'-CGC-GAA-TTC-GCG-3' (ON-2, RNA) | RNA/RNA | 75 |
| 5'-CGC-GAA-TTC-GCG-3' (ON-3, DNA) | DNA/DNA | 69 |
| 5'-CGC-GAA-TTC-GCG-3' (ON-4, dXyloNA) | dXyloNA/dXyloNA | 47 |
Data sourced from a study on the pairing properties of XyloNA. The melting temperatures were measured in a buffer containing 100 mM NaCl, 20 mM sodium cacodylate, and 0.5 mM EDTA at pH 7.0. nih.gov
The data shows that the XyloNA duplex (ON-1) has high thermal stability, comparable to the DNA equivalent (ON-3) and only slightly less stable than the RNA duplex (ON-2). nih.gov The presence of the 2'-hydroxyl group in XyloNA is crucial for this stability, as its absence in deoxy-XyloNA (dXyloNA, ON-4) results in a significant decrease in the melting temperature. nih.govresearchgate.net
Synthesis of Bicyclic Xylonucleosides and Conformationally Locked Analogs
To enhance the binding affinity and nuclease resistance of xylocytidine and other xylonucleosides, researchers have focused on creating bicyclic and conformationally locked analogs. These modifications restrict the flexibility of the xylofuranose (B8766934) ring, pre-organizing it into a conformation that is favorable for hybridization. researchgate.net
One major class of these analogs is xylo-Locked Nucleic Acid (xylo-LNA). In these structures, a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the sugar ring (2'-O,4'-C-methylene bridge). researchgate.net The synthesis of the required xylo-LNA phosphoramidite building blocks is a multi-step process. researchgate.net The introduction of this bridge locks the sugar pucker in a North (N)-type conformation, which has been shown to improve the binding affinity of the resulting oligonucleotides, particularly towards RNA complements. researchgate.net
Another approach involves creating a six-membered ring fused to the C3'-C4' bond of the xylose sugar. researchgate.net This modification results in analogs that are conformationally restricted in a specific puckering state, such as the North (N)-type for the β-D-xylo-configured analog. researchgate.net The synthesis of these complex molecules can be lengthy, often requiring more than ten steps starting from a simpler nucleoside like thymidine (B127349). researchgate.net The resulting phosphoramidite can then be incorporated into oligonucleotides. However, these particular C3'-C4' fused analogs have been found to decrease the affinity of oligonucleotides for their DNA and RNA complements. researchgate.net
Researchers have also explored other modifications to create conformational rigidity. These include:
2'-Amino-2'-deoxy-2'-N,4'-C-methylene-β-D-xylofuranosyl nucleosides: These analogs are also locked in an N-type furanose conformation and have demonstrated improved binding affinity. researchgate.net
Bicyclic pyrimidine derivatives of N,O-isoxazolidines: These are synthesized via 1,3-dipolar cycloaddition to introduce rigidity into the sugar moiety of nucleosides. nih.gov
Bridged homoarabinofuranosylpyrimidines: While not directly xylo-analogs, the synthetic strategies for creating these 2'-O,5'-C-bridged structures are relevant. beilstein-journals.org These chemoenzymatic and chemical routes provide methodologies for forging bicyclic systems in nucleoside chemistry. beilstein-journals.org
The development of these conformationally locked analogs is driven by the goal of fine-tuning the properties of XNA for potential applications in antisense therapy and biotechnology. researchgate.net By restricting the sugar's conformational freedom, it is possible to enhance hybridization properties and create more stable and specific nucleic acid structures.
Table 2: Examples of Synthesized Conformationally Restricted Xylo-Nucleoside Analogs
| Analog Type | Key Structural Feature | Resulting Conformation | Synthetic Approach |
|---|---|---|---|
| xylo-LNA | 2'-O,4'-C-methylene bridge | Locked N-type | Multi-step chemical synthesis to form the phosphoramidite building block. researchgate.net |
| C3'-C4' Fused Bicyclic Nucleoside | Six-membered ring fused at C3'-C4' | Restricted N-type | 12-step synthesis from thymidine, followed by conversion to a phosphoramidite. researchgate.net |
| 2'-Amino-xylo-LNA | 2'-N,4'-C-methylene bridge | Locked N-type | Multi-step synthesis involving key steps like ring-closing metathesis and Mitsunobu coupling. researchgate.net |
Biochemical and Molecular Mechanisms of Xylocytidine Action
Enzymatic Target Interactions and Inhibition
Xylocytidine's primary mode of action involves the direct inhibition of several crucial enzymes.
As a cytidine (B196190) analog, Xylocytidine is recognized for its potential to inhibit DNA methyltransferases (DNMTs). medchemexpress.commedchemexpress.com These enzymes are crucial for adding methyl groups to DNA, a process vital for gene regulation. The mechanism of inhibition by cytidine analogs often involves their incorporation into DNA, where they can form a covalent bond with the DNMT enzyme, effectively trapping and inactivating it. nih.gov This leads to a reduction in DNA methylation, which can reactivate tumor suppressor genes that were silenced by hypermethylation, a common occurrence in cancer. nih.gov
Xylocytidine has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and the CDK2/cyclin A complex. nih.gov CDKs are a family of protein kinases that are fundamental in regulating the cell cycle. mdpi.commdpi.com Xylocytidine demonstrates high efficacy in blocking the in vitro activity of CDK1 and CDK2/cyclin A, with IC₅₀ values of 1.4 nM and 61 nM, respectively. nih.gov This inhibition is significantly more potent than that observed for other serine/threonine protein kinases. nih.gov The inhibitory action extends to the cellular level, where it effectively reduces the phosphorylation of nucleolin and the retinoblastoma protein, key substrates of CDK1 and CDK2, respectively. nih.gov By inhibiting these CDKs, Xylocytidine can halt the cell cycle progression, preventing uncontrolled cell proliferation. mdpi.comfrontiersin.org
Table 1: In Vitro and Cellular Inhibition of CDKs by Xylocytidine
| Target | In Vitro IC₅₀ | Cellular IC₅₀ |
| CDK1 | 1.4 nM | 50-100 nM |
| CDK2/Cyclin A | 61 nM | 200-500 nM |
| IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. |
Data sourced from a study on the effects of Xylocytidine on cyclin-dependent kinase activity. nih.gov
DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. mdpi.com These enzymes are essential for DNA replication and repair. mdpi.com Research indicates that Xylocytidine can interfere with the function of DNA polymerases. This interaction is a key aspect of its cytotoxic effects.
Xylocytidine's influence extends to other enzymes involved in the complex pathways of nucleoside metabolism. These enzymes are responsible for the synthesis and breakdown of nucleosides and nucleotides, which are essential for various cellular processes, including DNA and RNA synthesis.
Ribonucleotide Reductase: This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides, the precursors for DNA synthesis. nih.govlibretexts.org Inhibition of ribonucleotide reductase can deplete the pool of deoxyribonucleotides, thereby hindering DNA replication.
Nucleoside Phosphorylases: These enzymes are involved in the salvage pathways of nucleosides, breaking them down to release the base and a pentose-1-phosphate. nih.gov
Thymidylate Synthase: This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of thymidine (B127349) nucleotides, which are required for DNA synthesis and repair. nih.gov
Effects on Nucleic Acid Metabolism and Integrity
The enzymatic inhibitions caused by Xylocytidine have profound downstream effects on the metabolism and integrity of nucleic acids.
A major consequence of Xylocytidine's action is the potent inhibition of DNA replicative synthesis. nih.gov This inhibition stems from its interference with the machinery of DNA replication. mdpi.com By acting as an analog of cytidine, Xylocytidine can be incorporated into the growing DNA chain during replication. libretexts.org However, its altered sugar moiety can disrupt the normal process of chain elongation, leading to the termination of DNA synthesis. libretexts.org This disruption of DNA replication is a central mechanism of its cytotoxic action. nih.gov The process of DNA replication involves the coordinated action of numerous proteins at the replication fork, and interference at any step can lead to stalled replication and ultimately, cell death. nih.govplos.org
Modulation of DNA Repair Pathways
Xylocytidine, as a nucleoside analog, becomes incorporated into DNA during replication. This action can lead to the stalling of replication forks, a form of DNA damage that cells must address. frontiersin.org The presence of these stalled forks triggers cellular sensors that activate DNA damage response (DDR) pathways, including various DNA repair mechanisms. frontiersin.orgwikipedia.org The cellular response to this drug-induced damage is a critical determinant of its ultimate effect.
If the DNA repair processes successfully resolve the lesions created by Xylocytidine, the cell may survive, which can be a mechanism of drug resistance. frontiersin.org However, if the damage is too extensive and overwhelms the capacity of the repair pathways, the same signaling molecules that sense the damage can initiate apoptosis, or programmed cell death. frontiersin.org Research has indicated that the effectiveness of nucleoside analogs can be enhanced by co-administering agents that target and inhibit these DNA repair processes, thereby preventing the cell from overcoming the induced damage. frontiersin.org
Specific research has shown that xylocytidine can directly interact with components of the DNA repair machinery. For instance, the Fpg (formamidopyrimidine-DNA glycosylase) protein, a DNA repair enzyme involved in base excision repair, is known to be inhibited by p-xylocytidine. mcgill.ca This inhibition of a key repair enzyme can exacerbate the DNA damage, further contributing to the compound's cytotoxic effects.
Absence of Direct RNA Synthesis Inhibition
The primary mechanism of action for many nucleoside analogs involves their incorporation into nucleic acids, leading to the inhibition of either DNA or RNA synthesis. For example, some analogs are known to inhibit RNA polymerase, the enzyme responsible for transcribing DNA into RNA, thereby directly halting protein production at its source. nih.gov
However, the principal and most well-documented mechanism of Xylocytidine and its close analogs, such as Zebularine, is the inhibition of DNA methyltransferases (DNMTs). medchemexpress.com This identifies its main effect as an epigenetic modulator rather than a direct inhibitor of transcriptional machinery. While high doses of some cytidine analogs, like Azacitidine, can lead to their incorporation into RNA, which contributes to cytotoxicity, the core activity of Xylocytidine is attributed to its effects on DNA methylation. medchemexpress.comnih.gov Its action is centered on being incorporated into DNA, where it traps DNMT enzymes, leading to a passive demethylation of the genome as the cell divides. This mode of action suggests that direct inhibition of RNA synthesis is not the primary way Xylocytidine exerts its cellular effects; rather, any changes in RNA levels are a downstream consequence of its epigenetic activity.
Cellular Pathway Modulation and Biological Consequences
Cell Cycle Progression Interference
Xylocytidine interferes with the normal progression of the cell cycle primarily through its action as a DNA-damaging agent. By incorporating into DNA and causing replication forks to stall, it activates what are known as cell cycle checkpoints. frontiersin.org These checkpoints are critical surveillance mechanisms that halt the cell cycle to allow time for DNA repair.
The G2 checkpoint, which occurs after DNA synthesis (S phase) and before mitosis (M phase), is particularly relevant. This checkpoint prevents cells with damaged DNA from dividing. The stalling of replication forks caused by Xylocytidine is a potent signal for G2 arrest. frontiersin.orgresearchgate.net This arrest is mediated by a complex signaling cascade that ultimately prevents the activation of the Cyclin B-CDK1 complex, the master regulator of entry into mitosis. frontiersin.org By halting the cell cycle, the cell attempts to repair the DNA damage. If repair is unsuccessful, the prolonged cell cycle arrest can trigger apoptosis, leading to cell death. researchgate.net The pathway is thus directly linked to the cell's DNA damage response system. byjus.com
Mechanisms of Apoptosis Induction (in context of related Xylonucleoside Analogs)
When DNA damage induced by xylonucleoside analogs like Xylocytidine is beyond repair, the cell initiates programmed cell death, or apoptosis. frontiersin.org This process is primarily triggered via the intrinsic (or mitochondrial) pathway, which responds to internal cellular stress such as DNA damage. frontiersin.orgnanostring.com
The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). lumenlearning.comelifesciences.org Severe DNA damage leads to the activation of pro-apoptotic proteins. nanostring.com These proteins, Bax and Bak, then translocate to the mitochondria and form pores in the outer mitochondrial membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP). lumenlearning.comresearchgate.net
MOMP allows for the release of key apoptogenic factors from the mitochondrial intermembrane space into the cytoplasm, most notably Cytochrome c. researchgate.netoup.com Once in the cytoplasm, Cytochrome c binds to a protein called Apoptotic Protease Activating Factor-1 (APAF-1), forming a multi-protein complex known as the apoptosome. researchgate.netoup.com The apoptosome recruits and activates an initiator caspase, Caspase-9, which in turn cleaves and activates effector caspases, such as Caspase-3 and Caspase-7. lumenlearning.comnih.gov These effector caspases are the executioners of apoptosis, systematically dismantling the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of cell death. lumenlearning.com
Epigenetic Deregulation through DNA Demethylation
A key molecular mechanism of Xylocytidine is its ability to induce epigenetic deregulation by inhibiting DNA methylation. medchemexpress.com As a cytidine analog, Xylocytidine is recognized by cellular enzymes and incorporated into newly synthesized DNA strands during replication. medchemexpress.combyjus.com
The primary targets of this action are DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns, primarily at CpG sites. mdpi.com When DNMTs attempt to methylate the Xylocytidine residue within the DNA, they form an irreversible covalent bond with the analog. quora.com This effectively traps and sequesters the DNMT enzyme, leading to its degradation.
This trapping mechanism prevents the maintenance of methylation marks on the newly synthesized DNA strand following replication. mdpi.com As the cell continues to divide, this results in a progressive, passive loss of methylation across the genome. wmcloud.orgaacrjournals.org The resulting DNA hypomethylation can lead to the reactivation of previously silenced genes, including tumor suppressor genes, which is a central component of its anti-tumor activity. mdpi.com
Impact on Gene Expression Profiles
The epigenetic deregulation caused by Xylocytidine's inhibition of DNMTs leads to significant alterations in global gene expression profiles. frontiersin.org By causing DNA demethylation, particularly in promoter regions, Xylocytidine can reactivate the transcription of genes that were previously silenced by methylation. mdpi.com
Studies on the closely related DNMT inhibitor Zebularine provide detailed insights into these effects. Genome-wide expression analysis has shown that treatment with a Xylocytidine analog can significantly change the gene expression profiles in various cell types. frontiersin.org However, the relationship between demethylation and gene activation is not always direct. Research has shown that while a compound can induce dramatic, genome-wide demethylation, this may only alter the expression of a relatively small subset of genes (~5% in one study). The effect is often context-dependent, with demethylation in some gene regions having no marked effect on expression, while in others, it leads to significant changes. oup.com
The table below summarizes findings from studies on the Xylocytidine analog Zebularine, illustrating its impact on the expression of specific genes.
Table 1: Impact of Zebularine (Xylocytidine Analog) on Gene Expression
| Gene/Protein | Cell Type | Observed Effect on Expression | Research Finding |
|---|---|---|---|
| IFN-γ | Murine Th1 cells | Suppression | Zebularine significantly suppressed the protein expression of IFN-γ. frontiersin.org |
| IL-17A | Murine Th17 cells | Suppression | Zebularine significantly suppressed the protein expression of IL-17A. frontiersin.org |
| Foxp3 | Murine Th1 & Th17 cells | Activation / Increase | The RNA expression of the key transcription factor Foxp3 was activated and significantly increased. frontiersin.org |
| Il-1β | Mouse Hippocampus | Decrease (in presence of LPS) | Zebularine decreased the LPS-induced expression of the pro-inflammatory cytokine Il-1β. byjus.com |
| Tnf | Mouse Hippocampus | Decrease (in presence of LPS) | Zebularine decreased the LPS-induced expression of the pro-inflammatory cytokine Tnf. byjus.com |
| DNMT1, DNMT3A, DNMT3B | Human Melanoma Cells | Decrease | Combined exposure protocols with Zebularine caused a significant decrease in the protein expression levels of all three DNMTs. quora.com |
These findings demonstrate that the primary impact of Xylocytidine-like compounds on gene expression is through the targeted modulation of specific pathways, often related to inflammation, immune response, and cell cycle regulation, rather than a non-specific global upregulation of all previously methylated genes. frontiersin.orgbyjus.com
Structural and Conformational Characterization of Xylocytidine and Its Oligomers
Conformational Analysis of the Xylofuranose (B8766934) Moiety in Xylocytidine
Sugar Puckering Preferences (e.g., N-type Conformation)
In natural nucleic acids, the sugar puckering typically falls into two predominant conformations: C2'-endo (also known as S-type or South) characteristic of B-form DNA, and C3'-endo (known as N-type or North) prevalent in A-form RNA biorxiv.orgresearchgate.netglenresearch.comnih.govnakb.org. The xylo-configured furanose moiety in Xylocytidine and its derivatives exhibits specific puckering preferences. For instance, 3'-xylo amino nucleosides, when incorporated into oligonucleotides (XNA), often adopt a preferred N-type furanose conformation researchgate.net. However, some studies have reported predominant S-type sugar conformations in xylo-modified dimers researchgate.net. Conformationally locked XNA monomers, such as those with a 2'-amino-2'-deoxy-2'-N,4'-C-methylene-β-D-xylofuranosyl structure, are designed to be locked in an N-type furanose conformation researchgate.net. This suggests that while there can be variability, the N-type conformation is a significant preference for certain xylo-nucleoside derivatives.
Hybridization Properties of Xylocytidine-Modified Nucleic Acids (XNA and dXNA)
The altered sugar stereochemistry of Xylocytidine, compared to natural ribose or deoxyribose, leads to distinct hybridization characteristics when incorporated into artificial nucleic acids, often referred to as xylo nucleic acids (XNA) or 2'-deoxy-xylo nucleic acids (dXNA).
Binding Affinity to Complementary DNA and RNA Strands
Xylo-configured oligonucleotides exhibit unusual structural and thermodynamic features that influence their hybridization with complementary DNA or RNA strands researchgate.net. Studies involving thermal denaturation of nine-mer mixed-base sequences containing XNA and DNA monomers have shown a preferential hybridization towards RNA complements compared to DNA complements researchgate.net. This suggests a higher binding affinity for RNA. Furthermore, the incorporation of conformationally locked XNA monomers, such as those with a 2'-amino-2'-deoxy-2'-N,4'-C-methylene-β-D-xylofuranosyl structure, has been demonstrated to improve binding affinity researchgate.net. Fully modified homopyrimidine dXNA has also been shown to form stable complexes with single-stranded DNA and RNA, even involving at least two XNA strands per DNA or RNA target strand in some cases researchgate.net.
Thermodynamic Stability of Hybrid Duplexes and Triplexes
The thermodynamic stability of nucleic acid duplexes and triplexes is a critical parameter for their function and application mdpi.comnih.govnih.govresearchgate.net. Fully modified homopyrimidine 2'-deoxy-xylo nucleic acid (dXNA) can form triple helices with complementary DNA and RNA, displaying thermal stabilities comparable to those of the corresponding natural DNA:DNA and DNA:RNA duplexes researchgate.net. This indicates that dXNA can maintain significant stability in these higher-order structures. However, a notable finding is that the insertion of a single or a few dXNA monomers into a DNA strand can significantly lower the stability of the resulting duplex researchgate.net. This suggests that while fully modified dXNA may form stable structures, chimeric constructs with limited xylo-modifications might experience destabilization. Molecular dynamics simulations have explored the helical structure and conformational analysis of xylose-DNA, where a remarkable conformational transition from right- to left-handed helices was observed researchgate.net. While the stability of ribose-based natural DNA is often considered unsurpassed for information storage, some studies have indicated that dXNA can exhibit higher thermodynamic stability than DNA, although its unzipping might be more facile than that of RNA researchgate.net.
Structural Implications for Artificial Nucleic Acid Architectures
The distinct conformational preferences and hybridization properties of Xylocytidine and its oligomers have significant implications for the design and construction of artificial nucleic acid architectures. The ability of xylo-nucleotides to adopt specific sugar puckers, particularly the N-type conformation, can be leveraged to engineer nucleic acid structures with predictable geometries researchgate.netresearchgate.net. The observed preferential hybridization of XNA towards RNA complements suggests its potential in developing RNA-targeting therapeutics or diagnostic tools researchgate.net.
The capacity of fully modified dXNA to form stable triple helices with both DNA and RNA opens avenues for designing complex multi-stranded architectures with tailored recognition properties researchgate.net. However, the destabilizing effect of single dXNA insertions in DNA strands highlights the need for careful design when creating chimeric nucleic acids researchgate.net. The observed conformational malleability of dXNA, including the potential for right- to left-handed helical transitions, indicates that xylose-based systems offer a unique structural landscape for exploring novel genetic systems orthogonal to natural DNA or RNA researchgate.netresearchgate.net. Such artificial nucleic acids, with different sugar backbones, are of interest for applications in nucleic acid drugs, nanotechnology, and understanding the origins of life osaka-u.ac.jp. The insights gained from studying Xylocytidine's structural properties contribute to the broader field of synthetic biology and systems chemistry, aiming to create enzymatically stable artificial nucleic acids with desired functions researchgate.netosaka-u.ac.jpnih.govnih.gov.
Formation of Unique Helical and Ladder-like Structures
The incorporation of xylocytidine into nucleic acid strands, forming xylo nucleic acids (XNA) and deoxy-xylo nucleic acids (dXNA), leads to the adoption of distinct secondary structures that differ markedly from those of natural DNA and RNA. Unlike the predominantly right-handed double helices of DNA and RNA, XNA and dXNA exhibit a propensity to form ladder-like structures and, in some cases, left-handed helices. researchgate.netresearchgate.netresearchgate.netnih.gov
Molecular dynamics simulations and experimental studies, including Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating these unique structural landscapes. For instance, dXNA duplexes have been observed to predominantly form a linear ladder-like structure in aqueous solution, marking it as a notable example of a furanose nucleic acid adopting such a conformation. researchgate.net The helical twist in these ladder-like structures can be significantly reduced compared to natural DNA. researchgate.net
Research findings indicate that the structural transformation of double-stranded xyloNA is less affected by changes in dispersion energy compared to RNA, suggesting a more rigid backbone conformation. researchgate.net This rigidity contributes to the stability of the ladder-like structures. researchgate.net
Role of Xylocytidine Stereochemistry in Oligonucleotide Assembly
In natural ribonucleic acids (RNA), the ribofuranose sugar typically adopts a C3'-endo conformation, while in deoxyribonucleic acids (DNA), the 2'-deoxyribofuranose sugar primarily exhibits a C2'-endo conformation. mcgill.ca In contrast, the xylofuranose sugar within 2',5'-linked XNA and its C3'-fluorinated analogue (FXNA) is believed to have a very high population of the C3'-endo ('extended') conformation. mcgill.ca This distinct sugar pucker, despite being C3'-endo, leads to an extended oligonucleotide form that shows structural similarities to the C2'-endo form of DNA, rather than the more compact C3'-endo form characteristic of 3',5'-linked RNA. mcgill.ca
The chiral inversion at the C3' position in XyloNA and dXyloNA constrains the sugar conformation and the δ torsion angle. This constraint is a primary factor in the formation of ladder-like structures and contributes to increased duplex stability and a more rigid backbone compared to DNA and RNA. researchgate.net The C3' stereocenter effectively acts as a "toggle switch" that directs the transition between helical and ladder-like structures, influencing the nature of intra-strand interactions. researchgate.net
Studies on the hybridization properties of oligonucleotides containing 2'-deoxy-β-D-xylocytidine have revealed altered base pairing characteristics. For example, pyrimidine (B1678525) oligodeoxyxylonucleotides (OXNs) have been shown to form stable triple helices with complementary purine (B94841) RNA strands, where one OXN strand is parallel and another is antiparallel to the RNA target. Notably, duplex formation between these pyrimidine OXNs and purine RNAs was not observed, highlighting the significant impact of xylocytidine's stereochemistry on intermolecular interactions and assembly. capes.gov.brresearchgate.net
Compound Names and PubChem CIDs
Preclinical in Vitro Investigations of Xylocytidine Biological Activity
Assessment of Cytotoxicity in Human Cancer Cell Lines
The cytotoxic effects of Xylocytidine have been evaluated across a range of human cancer cell lines, demonstrating its ability to inhibit cell growth at micromolar concentrations.
Concentration-Dependent Growth Inhibition Studies
Studies have shown that Xylocytidine exhibits concentration-dependent growth inhibitory effects in human leukemia and solid tumor cell lines. For instance, in the alveolar tumor cell line A549, the drug concentration required to induce 50% inhibition of cell growth (D50 value) for Xylocytidine was determined to be 80 µM. nih.govwmcloud.org
A notable finding is the differential sensitivity observed across various cancer cell types. Acute lymphoblastic leukemia cell lines demonstrated a heightened sensitivity to Xylocytidine, with D50 values ranging from 5 to 13 µM. nih.govwmcloud.org In contrast, a panel of solid tumor cell lines, representing five distinct malignancies, did not exhibit significant hypersensitivity when compared to the A549 reference cell line. nih.govwmcloud.org
Growth inhibition in these studies is typically assessed through methods such as the incorporation of [3H]thymidine, which measures DNA synthesis as an indicator of cell proliferation. uni-freiburg.de
Table 1: Concentration-Dependent Growth Inhibition of Xylocytidine in Human Cancer Cell Lines
| Cell Line Type | Example Cell Line | D50 Value (µM) | Reference |
| Alveolar Tumor (Solid) | A549 | 80 | nih.govwmcloud.org |
| Acute Lymphoblastic Leukemia | Not specified | 5-13 (range) | nih.govwmcloud.org |
Synergistic Effects with Chemotherapeutic Agents (e.g., 1-β-D-Arabinofuranosylcytosine)
Investigations into the combined effects of Xylocytidine with established chemotherapeutic agents have revealed synergistic interactions, particularly with 1-β-D-Arabinofuranosylcytosine (araC). Concomitant exposure of gamma-irradiated A549 cells to 1 mM Xylocytidine and 0.1 mM araC resulted in a synergistic response in the inhibition of DNA repair. nih.govwmcloud.org This observed synergy suggests that Xylocytidine may exert its effects on DNA repair through a mechanism distinct from that of araC. nih.govwmcloud.org
1-β-D-Arabinofuranosylcytosine is a well-known anticancer and antiviral agent, particularly effective against leukemias. sigmaaldrich.comflybase.org Its genotoxic action is primarily attributed to the inhibition of DNA synthesis, either by the inactivation of DNA polymerases by its active triphosphate form (araCTP) or by the incorporation of araCMP into DNA, which subsequently impedes chain elongation. wmcloud.orgflybase.org The synergistic effect with Xylocytidine highlights the potential for combination therapies that leverage different modes of action to enhance therapeutic outcomes.
Functional Assays for Enzyme Activity and Cellular Responses
Understanding the functional impact of Xylocytidine at the enzymatic and cellular levels provides critical insights into its biological activity.
In Vitro Enzyme Inhibition Assays
While specific enzyme inhibition data for Xylocytidine were not detailed in the provided literature, the general methodology for in vitro enzyme inhibition assays is well-established in nucleoside analog research. These assays are designed to determine if a compound can decrease the activity of specific enzymes, which are often targets for nucleoside analogs, such as viral or host polymerases. sigmaaldrich.com
Typical enzyme inhibition assays involve incubating the enzyme with a substrate in the presence and absence of the test compound (inhibitor). The enzymatic activity is then measured, often using fluorogenic substrates, and the concentration of the inhibitor that causes 50% inhibition (IC50) is calculated. Methodological considerations include optimizing conditions such as enzyme concentration, temperature, and pH, and avoiding pitfalls like low fractions of active enzyme or incorrect determination of inhibition constants.
Cellular Assays for DNA Synthesis and Repair
Xylocytidine has been shown to significantly impact DNA synthesis and repair processes within cells. It strongly inhibited both DNA replicative synthesis and the repair of DNA damage induced by UV light and 60Co gamma-radiation in A549 cells. nih.govwmcloud.org Specifically, a 1-hour exposure to 250 µM Xylocytidine reduced the rate of DNA synthesis to approximately 30% of that observed in untreated cultures. wmcloud.org Furthermore, at a concentration of 1 mM, Xylocytidine inhibited gamma-ray-induced DNA repair by approximately 40% compared to the maximal effect achieved by araC (0.1 mM). nih.govwmcloud.org
Cellular assays for evaluating DNA synthesis often involve the incorporation of nucleoside analogs like bromodeoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA. DNA repair activity can be quantified using unscheduled DNA synthesis (UDS) assays, which measure the incorporation of radioactive thymidine (B127349) during repair synthesis following DNA damage. Additionally, the "Recovery of Protein Synthesis" (RPS) assay can serve as an indirect method to monitor transcription-coupled DNA repair (TC-NER).
Q & A
Q. What methodologies address Xylocytidine’s stability challenges in aqueous solutions?
- Methodological Answer : Conduct stress testing under varied pH, temperature, and light exposure. Use UPLC to monitor degradation products. Stabilize formulations with excipients (e.g., cyclodextrins) and report storage conditions in publications .
Guidance for Data Reporting
- Contradiction Analysis : Clearly distinguish observed vs. literature data in tables, annotating discrepancies with potential explanations (e.g., assay sensitivity) .
- Supplementary Materials : Deposit raw spectral data, chromatograms, and statistical scripts in repositories like Zenodo, citing DOIs in the main text .
- Ethical Replication : Contact original authors for clarifications on ambiguous methods. If unavailable, transparently document troubleshooting steps in the manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
